molecular formula C15H12ClN3O4 B8806243 4-(4-Chloro-6-methoxy-3-nitroquinolin-7-yl)-3,5-dimethylisoxazole

4-(4-Chloro-6-methoxy-3-nitroquinolin-7-yl)-3,5-dimethylisoxazole

Cat. No.: B8806243
M. Wt: 333.72 g/mol
InChI Key: MMIFSFKVRZRDAS-UHFFFAOYSA-N
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Description

4-(4-Chloro-6-methoxy-3-nitroquinolin-7-yl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C15H12ClN3O4 and its molecular weight is 333.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12ClN3O4

Molecular Weight

333.72 g/mol

IUPAC Name

4-(4-chloro-6-methoxy-3-nitroquinolin-7-yl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C15H12ClN3O4/c1-7-14(8(2)23-18-7)10-4-11-9(5-13(10)22-3)15(16)12(6-17-11)19(20)21/h4-6H,1-3H3

InChI Key

MMIFSFKVRZRDAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC(=C3Cl)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 7-(3,5-dimethyl-4-isoxazolyl)-6-(methoxy)-3-nitro-4-quinolinol (for a preparation see Intermediate 17, 5 g, 16 mmol) in POCl3 (20 ml) was refluxed overnight. After cooling, the mixture was evaporated to dryness. The resulting residue was poured over saturated aqueous Sodium hydrogen carbonate and extracted with DCM. The organic layer was washed with water, dried over Na2SO4. The solvent was evaporated under reduce pressure to give the title compound as a light brown powder (5 g, 94%). 1H NMR (300 MHz, DMSO-d6, ppm) δ: 9.27 (s, 1H), 8.15 (s, 1H), 7.73 (s, 1H), 4.05 (s, 3H), 2.36 (s, 3H), 2.16 (s, 3H).
Name
7-(3,5-dimethyl-4-isoxazolyl)-6-(methoxy)-3-nitro-4-quinolinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 17
Quantity
0 (± 1) mol
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Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-3-nitroquinolin-4(1H)-one (for a preparation see Intermediate 6) (4.78 g, 15.16 mmol) was dissolved in POCl3 (10 ml, 107 mmol) and the mixture was heated at 110° C. for 3 h, then cooled and evaporated in vacuo, The residue was suspended in toluene (20 ml) and evaporated in vacuo, then the residue was suspended in DCM (100 ml) and saturated sodium hydrogen carbonate solution (100 ml) and stirred for 10 min. The organic layer was dried and evaporated and the residue dissolved in DCM (10 ml) and loaded onto a 100 g silica column, then eluted with 0-60% EtOAc/cyclohexane to give 4-(4-chloro-6-methoxy-3-nitroquinolin-7-yl)-3,5-dimethylisoxazole (3.21 g, 9.62 mmol, 63.4% yield) as a bright yellow powder. LCMS (formate) Rt 1.13 min, MH+ 334
Name
7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-3-nitroquinolin-4(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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